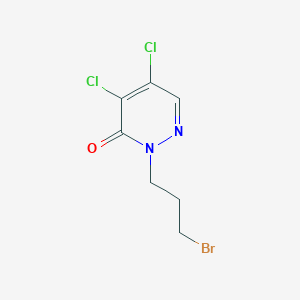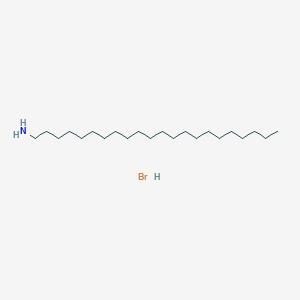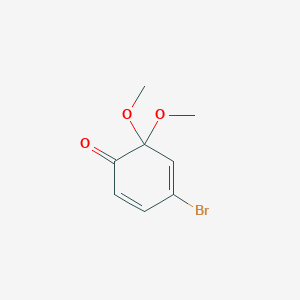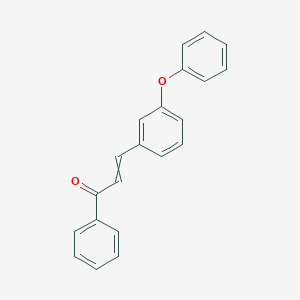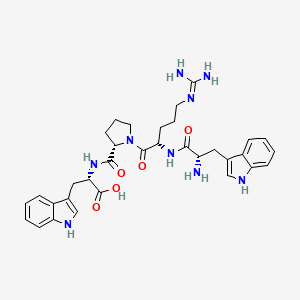
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tryptophan is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of multiple amino acids, including tryptophan, ornithine, and proline, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms, such as Escherichia coli, to produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can modify the diaminomethylidene group.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation.
Major Products
The major products of these reactions include modified peptides with altered biological activities or stability, depending on the specific modifications made.
Scientific Research Applications
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tryptophan has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic pathways, affecting the overall biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine
- L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
Uniqueness
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tryptophan is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different stability, solubility, and bioactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
177194-76-2 |
|---|---|
Molecular Formula |
C33H41N9O5 |
Molecular Weight |
643.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C33H41N9O5/c34-23(15-19-17-38-24-9-3-1-7-21(19)24)29(43)40-26(11-5-13-37-33(35)36)31(45)42-14-6-12-28(42)30(44)41-27(32(46)47)16-20-18-39-25-10-4-2-8-22(20)25/h1-4,7-10,17-18,23,26-28,38-39H,5-6,11-16,34H2,(H,40,43)(H,41,44)(H,46,47)(H4,35,36,37)/t23-,26-,27-,28-/m0/s1 |
InChI Key |
YVMQKTKXPOOGGE-WHHDSKRTSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)
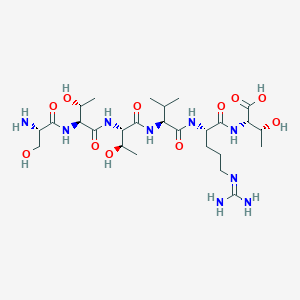


![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
